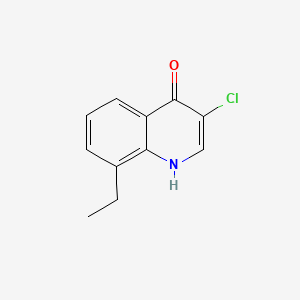

![molecular formula C14H15Br2FOS2 B598728 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one CAS No. 1202249-72-6](/img/structure/B598728.png)

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one is a novel compound that has recently been synthesized, and which has potential applications in both scientific research and drug development. The compound is a brominated, fluorinated thiophene derivative, and is of interest due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Application in Organic Solar Cells : A study by Tamilavan et al. (2019) describes a new ternary polymer incorporating a derivative of thieno[3,4-b]thiophene for potential application in organic solar cells. This polymer showed good absorption in the visible and near-infrared spectrum, indicating its suitability for solar cell applications (Tamilavan et al., 2019).

Photovoltaic Performance Enhancement : Kini et al. (2020) synthesized new donor copolymers based on thieno[3,4-b]thiophene derivatives, which showed improved photovoltaic performance. The study highlights the importance of molecular structure and orientation for enhancing the efficiency of organic solar cells (Kini et al., 2020).

Electroactive Polymer Synthesis : Kaya and Aydın (2012) reported the synthesis of a phenol-based polymer incorporating thieno[3,4-b]thiophene units. The study included electrochemical polymerization and characterization of the polymer’s properties (Kaya & Aydın, 2012).

Low Bandgap Semiconducting Polymers : A study by Kim et al. (2014) discussed the synthesis of a polymer using a thieno[3,4-b]thiophene-based building block for high-performance photovoltaic cells. This work highlights the potential of thieno[3,4-b]thiophene derivatives in creating low bandgap materials for efficient energy harvesting (Kim et al., 2014).

Electrochromic Properties : Türkarslan et al. (2007) explored the electrochromic properties of conducting polymers including a derivative of thieno[3,4-b]thiophene. They demonstrated the potential of these materials in electrochromic devices, which change color when an electric current is applied (Türkarslan et al., 2007).

Propiedades

IUPAC Name |

1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)octan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Br2FOS2/c1-2-3-4-5-6-7-8(18)11-10(17)9-12(19-11)14(16)20-13(9)15/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHZWBWLELCRNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Br2FOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857039 |

Source

|

| Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |

CAS RN |

1202249-72-6 |

Source

|

| Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)